molecular formula C17H19N3 B128511 (R)-Mirtazapine CAS No. 61364-37-2

(R)-Mirtazapine

Cat. No.: B128511
CAS No.: 61364-37-2
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-MRXNPFEDSA-N
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Description

®-Mirtazapine is a stereoisomer of mirtazapine, a tetracyclic antidepressant. It is primarily used in the treatment of major depressive disorder. The compound is known for its unique pharmacological profile, which includes antagonism at central alpha-2 adrenergic receptors and various serotonin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Mirtazapine involves several steps, starting from the appropriate precursor compounds. One common synthetic route includes the reduction of a precursor ketone to form the chiral center, followed by cyclization and further functional group modifications. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and cyclization is often achieved using acidic or basic catalysts.

Industrial Production Methods: In industrial settings, the production of ®-Mirtazapine is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: ®-Mirtazapine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced at various functional groups, especially in the presence of strong reducing agents like lithium aluminum hydride.

    Substitution: ®-Mirtazapine can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Chemistry: ®-Mirtazapine is studied for its unique chemical properties and reactivity. Researchers explore its behavior in various chemical reactions to develop new synthetic methodologies and understand its stability under different conditions.

Biology: In biological research, ®-Mirtazapine is used to study its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. It serves as a tool to understand the mechanisms of antidepressant action and the role of specific receptors in mood regulation.

Medicine: Clinically, ®-Mirtazapine is used to treat major depressive disorder. Its unique pharmacological profile makes it effective in patients who do not respond to other antidepressants. Research also explores its potential in treating other conditions such as anxiety disorders and insomnia.

Industry: In the pharmaceutical industry, ®-Mirtazapine is important for the development of new antidepressant medications. Its synthesis and production are optimized to ensure high quality and efficacy in therapeutic applications.

Mechanism of Action

®-Mirtazapine exerts its effects primarily through antagonism at central alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. It also antagonizes various serotonin receptors, including 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects. The compound’s action on these receptors modulates neurotransmitter levels in the brain, leading to improved mood and reduced symptoms of depression.

Comparison with Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.

    Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.

    Doxepin: A tricyclic antidepressant with additional antihistamine properties.

Uniqueness: ®-Mirtazapine is unique due to its dual action on alpha-2 adrenergic and serotonin receptors, which distinguishes it from other antidepressants that primarily target serotonin reuptake. This dual mechanism provides a broader spectrum of action and can be beneficial in patients with complex depressive symptoms.

Properties

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029320
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

61337-87-9
Record name Esmirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61337-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmirtazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994
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Record name ESMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxymethylpyridyl-2)-4-methyl-2-phenyl-piperazine (1.8 g) is added to ˜5 mL of concentrated sulfuric acid. The resulting solution is mixed at 35° C. for 6 hours. After cooling, the reaction mixture is added to 25 g of ice under mixing and basified with a concentrated ammonia solution or sodium hydroxide solution to pH=10. The separated precipitate is extracted into methylene chloride and the extract is evaporated to dryness; 1.6 g of Mirtazapine is obtained (yield 95%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-Mirtazapine differ from the racemic Mirtazapine in terms of pharmacokinetics?

A1: While both are metabolized through the cytochrome P450 (CYP) system, particularly CYP2D6, this compound exhibits a shorter half-life compared to the racemic mixture. [] Mirtazapine's half-life ranges from 20 to 40 hours. In contrast, this compound has a half-life of approximately 18 hours. [] This difference in half-life could potentially translate to a reduced risk of residual daytime sedation with this compound, although further studies directly comparing the two are needed. [] Additionally, individuals categorized as CYP2D6 poor metabolizers experience a significantly larger concentration-time curve with this compound, highlighting the importance of genetic variability in drug metabolism. []

Q2: What were the findings regarding this compound's effect on daytime functioning in the referenced study?

A2: While the study authors initially claimed no evidence of residual daytime effects based on visual analog scales, their supporting figure actually focused on rebound sleep parameters after treatment discontinuation, not daytime functioning. [] Furthermore, their data indicated that a higher percentage of patients treated with this compound (14.9%) experienced somnolence compared to those on placebo (3.5%), contradicting their initial assertion. [] This highlights the need for further research specifically designed to assess the potential for daytime impairment with this compound.

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